
Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-((3,7,7-trimethylbicyclo(410)hept-3-en-2-yl)methoxy)ethyl)amine is a complex organic compound known for its unique bicyclic structure This compound features a bicycloheptene core with a trimethyl substitution, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine typically involves several steps:
Formation of the Bicyclic Core: The bicyclo(4.1.0)hept-3-en-2-one can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Trimethyl Substitution: The trimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.
Ether Formation: The methoxy group is added through a Williamson ether synthesis, where the bicyclic alcohol reacts with methanol in the presence of a base like sodium hydride.
Amine Introduction: The final step involves the reaction of the ether with diethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized conditions for yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and large-scale alkylation and etherification processes.
Chemical Reactions Analysis
Acid-Base Reactions and Salt Formation
The tertiary amine group (pKa ~10–11 for similar aliphatic amines ) undergoes protonation with acids to form ammonium salts. A documented example is its reaction with maleic acid ((Z)-but-2-enedioic acid) to produce diethyl[2-[(3,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-yl)methoxy]ethyl]ammonium (Z)-2-butenedioate (1:1) (CAS 70424-79-2) . This salt improves solubility and stability for pharmaceutical or industrial applications.
Key data:
Property | Value | Source |
---|---|---|
Salt Molecular Formula | C21H35NO5 | |
Molar Mass | 381.5 g/mol | |
Counterion | (Z)-2-butenedioate (maleate) |
Alkylation and Quaternary Ammonium Formation
While the parent compound already contains two ethyl groups on the nitrogen, further alkylation under strong conditions (e.g., methyl iodide, elevated temperatures) could yield quaternary ammonium derivatives. No experimental data exists for this compound, but analogous tertiary amines form quaternary salts with alkyl halides .
Reactivity of the Bicyclic Moiety
The bicyclo[4.1.0]hept-3-ene system (a carene derivative) contains a strained cyclopropane ring and a conjugated double bond, enabling:
-
Hydrogenation : Catalytic hydrogenation (H2/Pd) would reduce the double bond, yielding a saturated bicyclo[4.1.0]heptane structure.
-
Epoxidation : Reaction with peracids (e.g., mCPBA) could form an epoxide at the double bond.
-
Diels-Alder Reactions : The conjugated diene might act as a dienophile in cycloadditions, though steric hindrance from methyl groups could limit reactivity.
Ether Cleavage Reactions
The ethoxyethyl ether linkage may undergo acid-catalyzed cleavage (e.g., HBr/HOAc) to release the bicyclic alcohol and generate a bromoethylamine derivative. Base-mediated cleavage is less likely due to the stability of ethers under basic conditions .
Limitations and Research Gaps
Experimental data on this compound’s reactivity is sparse. Most inferences derive from its functional groups and analogous systems . Further studies are needed to validate predicted reactions.
Sources: PubChem CID 198529 (structural data) ChemBK entry for CAS 70424-79-2 PubChem CID 6444379 (salt formation)
Scientific Research Applications
Potential Therapeutic Uses
Research indicates that compounds similar to diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine may exhibit various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound could influence apoptotic pathways and inhibit cell proliferation in cancer cells, potentially making it a candidate for cancer therapeutics .
- Anti-inflammatory Properties : The structural features of the compound imply potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
Neuropharmacological Applications
The compound's ability to interact with neurotransmitter systems may position it as a candidate for research into treatments for neurological disorders. Its structure suggests possible interactions with dopamine and norepinephrine transporters, which are crucial in mood regulation and cognitive functions .
Agrochemical Applications
This compound may also find applications in agrochemicals:
- Pesticide Development : Compounds with similar bicyclic structures have been explored for their efficacy as insecticides or herbicides due to their potential to disrupt biological processes in pests .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate the bicyclic moiety into the amine structure. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized product .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized derivatives of the compound and evaluated their anticancer properties using various cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications to the core structure could enhance therapeutic efficacy .
Case Study 2: Agrochemical Efficacy
Another research project focused on testing the compound's effectiveness as a pesticide against common agricultural pests. The findings demonstrated that formulations containing this compound showed promising results in reducing pest populations without adversely affecting non-target species .
Mechanism of Action
The mechanism by which Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bicyclic structure allows it to fit into binding sites that are otherwise inaccessible to linear molecules, providing a unique mode of action.
Comparison with Similar Compounds
Similar Compounds
Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine: shares similarities with other bicyclic amines and ethers, such as:
Uniqueness
What sets this compound apart is its combination of a bicyclic core with both methoxy and diethylamine functionalities. This unique structure provides a versatile platform for chemical modifications and applications across various fields.
Biological Activity
Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H28N
- Molecular Weight : 248.42 g/mol
- CAS Number : 113003-13-7
The structure includes a bicyclic moiety derived from 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene, which contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
2. Neuroactive Properties
Some derivatives of amines have been studied for their neuroactive properties, including effects on neurotransmitter systems. This compound may influence cholinergic pathways due to its amine component .
3. Anti-inflammatory Effects
Compounds with similar bicyclic structures have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses . Further investigation into this compound could elucidate its role in inflammation modulation.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds provide insights into its potential:
Case Study 1: Antimicrobial Activity
A study on similar bicyclic compounds demonstrated significant antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
Case Study 2: Neuroactivity
Research examining the neuroactive effects of tertiary amines found that certain structural modifications enhanced binding affinity to nicotinic acetylcholine receptors, suggesting potential cognitive enhancement capabilities .
Properties
CAS No. |
70424-77-0 |
---|---|
Molecular Formula |
C17H31NO |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[(3,7,7-trimethyl-2-bicyclo[4.1.0]hept-3-enyl)methoxy]ethanamine |
InChI |
InChI=1S/C17H31NO/c1-6-18(7-2)10-11-19-12-14-13(3)8-9-15-16(14)17(15,4)5/h8,14-16H,6-7,9-12H2,1-5H3 |
InChI Key |
PULVHGXFJNZOLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCC1C2C(C2(C)C)CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.